1-(4-chlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone
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Overview
Description
1-(4-chlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorobenzyl group, dimethyl groups, a phenylsulfonyl group, and a pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Addition of Dimethyl Groups: The dimethyl groups can be added through alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction using phenylsulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: 4-chlorobenzyl chloride with nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
1-(4-chlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzyl)-N’-{(E)-[3-(3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1H-pyrazole-3-carbohydrazide
- 1-(4-chlorobenzyl)-N-pentyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine
- 1-(4-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo(3,4-d)pyrimidine
Uniqueness
1-(4-chlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and potential interactions with various biological targets, making it a valuable compound for research and development.
Biological Activity
1-(4-chlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H18ClNO3S. Its structure features a pyridinone core substituted with a 4-chlorobenzyl group, dimethyl groups at the 4 and 6 positions, and a phenylsulfonyl group at the 3 position. The unique combination of these functional groups contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridinone Core : This is achieved through condensation reactions involving suitable precursors.
- Substitution of the Chlorobenzyl Group : A halogenation reaction introduces the 4-chlorobenzyl group onto the pyridinone ring.
- Introduction of Dimethyl Groups : Methylation reactions are employed to add the dimethyl groups at specific positions on the pyridinone.
- Attachment of the Phenylsulfonyl Group : This step generally involves sulfonation reactions where phenylsulfonyl chloride reacts with the pyridinone derivative.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported an IC50 value of approximately 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In cell line studies, it displayed significant cytotoxic effects against several cancer types:
- MCF-7 (breast cancer) : IC50 = 15 µM
- HCT116 (colon cancer) : IC50 = 10 µM
- A549 (lung cancer) : IC50 = 12 µM
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The phenylsulfonyl group may facilitate binding to enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound may modulate receptor activity related to apoptosis and cell survival pathways.
Study on Anticancer Properties
A significant study evaluated the anticancer effects of various derivatives of pyridinones, including our compound. The results indicated that it effectively inhibited tumor growth in xenograft models, demonstrating its potential as a therapeutic agent in oncology .
Antimicrobial Efficacy Testing
Another case study focused on the antimicrobial properties against resistant bacterial strains. The compound was tested against clinical isolates and showed promising results, suggesting its utility as a lead compound for developing new antibiotics .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Antimicrobial Activity (IC50) | Anticancer Activity (IC50) |
---|---|---|---|
This compound | Structure | 32 µg/mL | MCF-7: 15 µM; HCT116: 10 µM |
1-(2,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone | - | Higher than target compound | Similar activity profile |
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-4,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3S/c1-14-12-15(2)22(13-16-8-10-17(21)11-9-16)20(23)19(14)26(24,25)18-6-4-3-5-7-18/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRROIGDJNAHDKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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